14-Chlorodehydroabietic acid
Overview
Description
14-Chlorodehydroabietic acid is a derivative of abietic acid, a naturally occurring resin acid found in coniferous trees. This compound is characterized by the presence of a chlorine atom at the 14th position of the dehydroabietic acid molecule. It has a molecular formula of C20H27ClO2 and a molecular weight of 334.88 g/mol . The compound is known for its unique chemical properties and has been widely studied for its applications in various fields of research and industry.
Mechanism of Action
Biochemical Pathways
14-CDAA is known to be involved in the degradation of resin acids, which are naturally occurring compounds produced by conifers . Resin acids are problematic to papermaking processes and are highly toxic to aquatic organisms
Action Environment
Environmental factors can influence the action, efficacy, and stability of 14-CDAA. For instance, in the context of resin acid degradation, the operating temperature of the sequencing batch reactor can affect the species present . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 14-Chlorodehydroabietic Acid are not fully understood. It is known that resin acid-degrading bacterial strains can interact with similar compounds
Cellular Effects
The cellular effects of this compound are currently not well-documented. It is known that resin acids, a group to which this compound belongs, can have significant effects on various types of cells
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that resin acids can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Chlorodehydroabietic acid typically involves the chlorination of dehydroabietic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 14th position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity. The reaction conditions, including temperature, solvent, and chlorinating agent concentration, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 14-Chlorodehydroabietic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
14-Chlorodehydroabietic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
14-Chlorodehydroabietic acid can be compared with other similar compounds, such as:
- 12-Chlorodehydroabietic acid
- Dichlorodehydroabietic acid
- Dehydroabietic acid
- Isopimaric acid
- Levopimaric acid
- Neoabietic acid
- Pimaric acid
- Sandaracopimaric acid
Uniqueness: The presence of a chlorine atom at the 14th position distinguishes this compound from other resin acids. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1R,4aS,10aR)-8-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-12(2)13-6-8-15-14(17(13)21)7-9-16-19(15,3)10-5-11-20(16,4)18(22)23/h6,8,12,16H,5,7,9-11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBZEHVLIXXFL-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858814 | |
Record name | 14-Chlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65281-76-7 | |
Record name | 14-Chlorodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Chlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 14-Chlorodehydroabietic acid and where does it come from?
A1: this compound (14-Cl-DhA) is a chlorinated resin acid. These compounds are formed as byproducts during the chlorine bleaching process in kraft pulp mills. [, , ]
Q2: What are the environmental concerns surrounding this compound?
A2: 14-Cl-DhA, along with other chlorinated resin acids, are toxic to fish. [, , ] These compounds can persist in the environment and pose a risk to aquatic ecosystems if released in pulp mill effluent.
Q3: How are freshwater mussels impacted by the presence of this compound in their environment?
A3: Studies have shown that freshwater mussels readily accumulate 14-Cl-DhA in their tissues when exposed to pulp mill effluent. [] Interestingly, they tend to accumulate another compound found in the effluent, fichtelite, at even higher levels. The bioconcentration factor (BCF) for fichtelite was found to be an order of magnitude higher than that for resin acids like 14-Cl-DhA. This suggests that fichtelite might be even more persistent in the environment than 14-Cl-DhA.
Q4: Has the synthesis of this compound been achieved in the laboratory?
A5: Yes, scientists have successfully synthesized 14-Cl-DhA and its isomer, 12-Chlorodehydroabietic acid, in the laboratory. [] This achievement is significant because it allows for controlled production of these compounds, facilitating further research into their properties, toxicity, and potential biodegradation pathways.
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